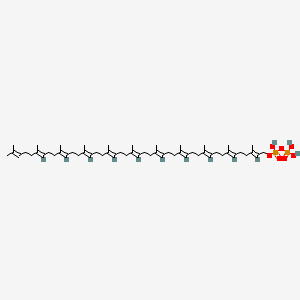
Undecaprenyl pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecaprenyl pyrophosphate is a long-chain isoprenoid lipid that plays a crucial role in the biosynthesis of bacterial cell wall components. It serves as a lipid carrier for the transport of hydrophilic cell surface polymers across the hydrophobic cell membrane, facilitating the synthesis of peptidoglycan and other cell surface polymers .
Applications De Recherche Scientifique
Undecaprenyl pyrophosphate has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.
Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Catalyzed by this compound phosphatase, converting this compound to undecaprenyl phosphate.
Glycosylation: Involves the transfer of sugar moieties to this compound, forming lipid-linked oligosaccharides.
Common Reagents and Conditions:
Dephosphorylation: Requires this compound phosphatase and occurs in the presence of divalent cations such as magnesium or manganese.
Glycosylation: Utilizes nucleotide sugars such as uridine diphosphate-N-acetylglucosamine and specific glycosyltransferases.
Major Products:
Undecaprenyl phosphate: Formed from the dephosphorylation of this compound.
Lipid-linked oligosaccharides: Produced through glycosylation reactions.
Mécanisme D'action
Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .
Comparaison Avec Des Composés Similaires
Farnesyl pyrophosphate: A precursor in the biosynthesis of undecaprenyl pyrophosphate.
Isopentenyl pyrophosphate: Another precursor involved in the synthesis of this compound.
Undecaprenyl phosphate: The dephosphorylated form of this compound.
Uniqueness: this compound is unique due to its role as a lipid carrier in the biosynthesis of bacterial cell wall components. Its ability to transport hydrophilic polymers across the hydrophobic cell membrane is critical for the synthesis of peptidoglycan and other cell surface polymers, making it an essential compound in bacterial physiology .
Propriétés
Numéro CAS |
31867-59-1 |
|---|---|
Formule moléculaire |
C55H92O7P2 |
Poids moléculaire |
927.3 g/mol |
Nom IUPAC |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
Clé InChI |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
| 23-13-2 | |
Description physique |
Solid |
Synonymes |
undecaprenyl pyrophosphate UndPP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


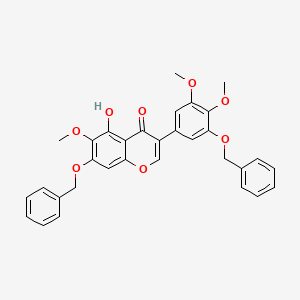
![3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one](/img/structure/B1237095.png)
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)
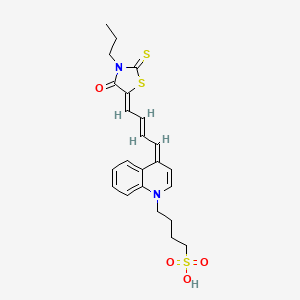
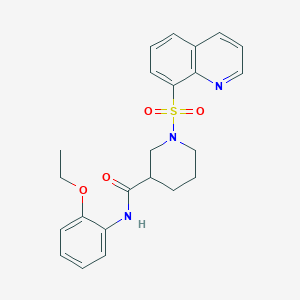
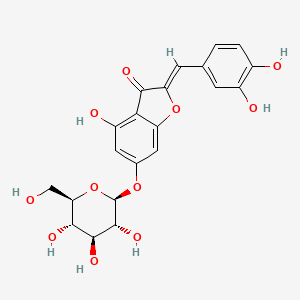
![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine](/img/structure/B1237106.png)
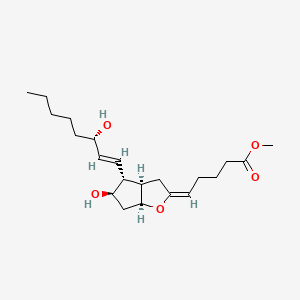
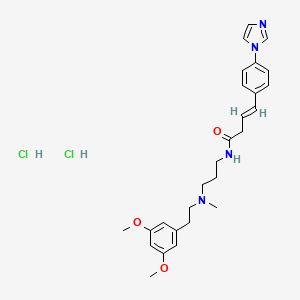
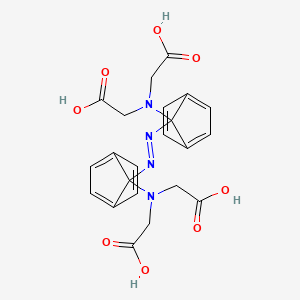
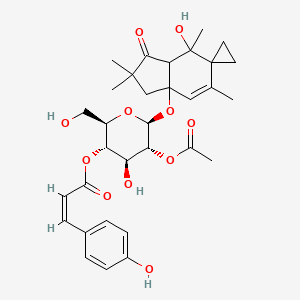
![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)
